N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group and a propenylidene substituent at position 4. The acetamide side chain at position 2 is substituted with a 4-acetylphenyl group, distinguishing it from simpler analogs. Its synthesis likely involves condensation reactions under catalytic conditions, similar to methods described in nickel ferrite nanoparticle-mediated protocols for related derivatives . Structural determination would employ crystallographic tools such as SHELXL for refinement and ORTEP for visualization , ensuring precise elucidation of its Z/E stereochemistry and anisotropic displacement parameters.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15(25)17-10-12-18(13-11-17)23-20(26)14-24-21(27)19(29-22(24)28)9-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26)/b8-5+,19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKSIGCTIQRPTB-VNVABUEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps. One common approach is the condensation of 4-acetylphenylamine with a thiazolidinone derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
Key Observations :
- The target compound’s 5-(E-propenylidene) group introduces conjugation and steric bulk compared to benzylidene in or phenylimino in .
- The 4-acetylphenyl acetamide side chain may improve lipophilicity relative to 4-hydroxyphenyl or 2-methylphenyl groups .
Physicochemical Properties
- Molecular Networking Analysis : LC-MS/MS-based cosine scores () would differentiate the target’s fragmentation patterns. For example, the propenylidene group may yield distinct cleavage products compared to benzylidene analogs, reducing cosine similarity (<0.8) .
- Solubility : The acetyl group in the target compound likely reduces aqueous solubility compared to the hydroxyl group in but enhances membrane permeability.
Crystallographic and Spectroscopic Data
- Crystallography: The target’s structure would be refined using SHELXL , with anisotropic displacement parameters visualized via ORTEP . Bond lengths in the thiazolidinone ring (e.g., C=S ~1.65 Å) should align with analogs .
- NMR Spectroscopy : The propenylidene group’s vinyl protons would resonate at δ 6.5–7.2 ppm (similar to E-configuration in ), distinct from benzylidene protons (δ 7.3–7.8 ppm) in .
Biological Activity
N-(4-Acetylphenyl)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with significant potential in biological applications. Its structure incorporates various functional groups that contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a thiazolidinone ring, an acetylphenyl group, and a phenylpropene moiety, which are critical for its interactions with biological targets. The IUPAC name reflects its intricate structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18N2O3S2 |
| Molecular Weight | 398.50 g/mol |
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to N-(4-acetylphenyl)-2-[...] possess inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Thiazolidinones have also been explored for their anticancer properties. In vitro studies have shown that N-(4-acetylphenyl)-2-[...] can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation further supports its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has been investigated for anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate the expression of cyclooxygenase enzymes, which are crucial in the inflammatory response.
The biological activity of N-(4-acetylphenyl)-2-[...] is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation.
- Receptor Modulation : It can bind to various receptors involved in pain and inflammation signaling pathways, altering their activity.
- Apoptosis Induction : The activation of caspases suggests a mechanism for inducing programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Activity : A recent investigation showed that derivatives of thiazolidinones exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro assays indicated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values demonstrating effectiveness at low concentrations .
- Inflammation Model : In a carrageenan-induced paw edema model, N-(4-acetylphenyl)-2-[...] significantly reduced swelling compared to control groups, suggesting strong anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
